{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Overview
Description
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
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Biological Activity
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound is part of a broader class of imidazopyridine derivatives, which have shown promise in various therapeutic applications including antibacterial and antitumor properties.
The chemical structure of this compound features a fluorine atom at the 6-position of the imidazopyridine ring, which is believed to enhance its biological activity. The presence of hydroxymethyl groups can also influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant antimicrobial properties. For instance:
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Inhibition of Bacterial Growth : Research indicates that compounds similar to this compound show potent antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella oxytoca. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 7.8 μg/mL against S. aureus .
Compound Bacteria MIC (μg/mL) {6-Fluoro...} S. aureus 7.8 {6-Fluoro...} E. coli 31.25 Other Derivatives Various strains <10 - Mechanism of Action : The antimicrobial mechanism is thought to involve the inhibition of peptide deformylase, an enzyme critical for bacterial protein synthesis .
Antiviral Activity
In addition to antibacterial properties, certain imidazopyridine derivatives have shown antiviral activity. For example, some compounds derived from this class have been tested against HIV and exhibited promising results with IC50 values around 0.18 μM . The selectivity index for these compounds indicates a favorable therapeutic window.
Study on Antibacterial Properties
In a comparative study by Thakur et al., various synthesized imidazopyridine derivatives were evaluated for their antibacterial efficacy. Among them, this compound was highlighted for its strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorine substitution in enhancing antibacterial potency .
Antiviral Screening
Another study focused on the antiviral capabilities of imidazopyridine derivatives against HIV. The findings suggested that structural modifications could lead to enhanced binding affinity to viral proteins, thereby improving their efficacy as antiviral agents .
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZRBNCNYSCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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